molecular formula C10H13ClN2O B001172 Serotonin hydrochloride CAS No. 153-98-0

Serotonin hydrochloride

Cat. No.: B001172
CAS No.: 153-98-0
M. Wt: 212.67 g/mol
InChI Key: MDIGAZPGKJFIAH-UHFFFAOYSA-N
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Description

2’-Hydroxychalcone is a naturally occurring compound belonging to the chalcone family, which is a subgroup of flavonoids. Chalcones are α, β-unsaturated ketones composed of two aromatic rings (A and B) with various substituents. 2’-Hydroxychalcone is known for its wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Biochemical Analysis

Biochemical Properties

Serotonin Hydrochloride functions as an endogenous serotonin receptor agonist in various biochemical processes . It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase, an enzyme that metabolizes serotonin .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it plays a crucial role in both the central and peripheral nervous systems .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to serotonin receptors, leading to a cascade of events that result in its physiological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that the compound has a high degree of stability, with minimal degradation over time . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses can lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it is a key player in the tryptophan metabolic pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, which can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. It is found in various compartments or organelles within the cell, and its localization can be directed by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Hydroxychalcone can be synthesized via the Claisen-Schmidt condensation reaction. This involves the reaction of 2-hydroxyacetophenone with appropriately substituted benzaldehydes under basic conditions . The reaction typically uses bases such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) in ethanol or methanol as solvents. The reaction is carried out at room temperature or slightly elevated temperatures to yield 2’-hydroxychalcone in good yields.

Industrial Production Methods: Industrial production of 2’-hydroxychalcone follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2’-Hydroxychalcone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Flavones and Flavanones: Formed through oxidative cyclization.

    Dihydrochalcones: Formed through reduction.

    Substituted Chalcones: Formed through electrophilic substitution reactions.

Comparison with Similar Compounds

2’-Hydroxychalcone is compared with other similar compounds such as:

    Chalcone: The parent compound with similar biological activities but lacks the hydroxyl group at the 2’ position.

    Flavanone: A reduced form of chalcone with a saturated carbonyl group.

    Flavone: An oxidized form of chalcone with a double bond between the carbonyl carbon and the adjacent carbon.

Uniqueness: 2’-Hydroxychalcone’s unique structural feature, the hydroxyl group at the 2’ position, enhances its biological activities, making it a more potent antioxidant and anti-inflammatory agent compared to its analogs .

Biological Activity

Serotonin hydrochloride, chemically known as 3-(2-aminoethyl)-1H-indol-5-ol hydrochloride, is a significant endogenous neurotransmitter primarily involved in various physiological and psychological processes. This article delves into its biological activity, mechanisms of action, and clinical implications, supported by diverse research findings.

Overview of this compound

Chemical Structure and Properties:

  • Chemical Formula: C₁₀H₁₂N₂O·HCl
  • Molecular Weight: 188.66 g/mol
  • Purity: ≥98%

Serotonin (5-HT) is synthesized from tryptophan and functions as a monoamine neurotransmitter. It plays crucial roles in regulating mood, sleep, appetite, emesis (vomiting), and sexual behavior. The compound acts as an agonist at various 5-HT receptors, which are distributed throughout the central nervous system (CNS) and peripheral tissues .

Serotonin exerts its effects primarily through interaction with serotonin receptors (5-HT receptors), which are classified into seven families (5-HT1 to 5-HT7). Each receptor subtype mediates different physiological responses:

  • 5-HT1 Receptors: Involved in anxiety regulation and antidepressant effects.
  • 5-HT2 Receptors: Play a role in mood regulation and are implicated in psychotic disorders.
  • 5-HT3 Receptors: Associated with nausea and vomiting.
  • 5-HT4 Receptors: Influence gastrointestinal motility and may affect memory and learning .

Table 1: Summary of Serotonin Receptor Functions

Receptor TypePhysiological RoleClinical Relevance
5-HT1Mood regulation, anxietyTarget for anxiolytics
5-HT2Mood enhancement, psychosisTarget for antipsychotics
5-HT3Nausea and vomitingAntiemetic drug target
5-HT4Gastrointestinal motilityTreatment for gastrointestinal disorders

Biological Effects

Research indicates that serotonin influences a wide range of biological processes beyond neurotransmission:

  • Mood Regulation: Increased serotonin levels are associated with improved mood and reduced symptoms of depression. Selective serotonin reuptake inhibitors (SSRIs) enhance serotonin availability in the synaptic cleft .
  • Gastrointestinal Function: Approximately 90% of the body's serotonin is found in the gut, where it regulates bowel motility. Dysregulation can lead to conditions such as irritable bowel syndrome .
  • Cardiovascular Effects: Serotonin plays a role in cardiovascular health by influencing vascular tone and heart rate. However, excessive activation of certain receptors can lead to adverse effects such as cardiac valvulopathy .

Case Studies

Case Study 1: Serotonin Syndrome
A notable clinical scenario involves a patient experiencing serotonin syndrome due to polypharmacy involving opioids and serotonergic agents. The patient presented with tremors, hypertension, and altered mental status after increasing doses of methadone while on duloxetine. Discontinuation of duloxetine led to symptom resolution within days .

Case Study 2: Gastrointestinal Disorders
Another case highlighted the role of serotonin in gastrointestinal disorders. Patients with carcinoid syndrome experienced severe diarrhea due to excessive serotonin production. Treatment with somatostatin analogs was partially effective; however, adjunct therapies targeting serotonin levels showed promise in managing symptoms more effectively .

Research Findings

Recent studies have expanded our understanding of serotonin's biological activity:

  • Neuropharmacology Studies: Research indicates that serotonin receptor activation can modulate neuroplasticity and cognitive functions, suggesting potential therapeutic avenues for cognitive impairments associated with psychiatric disorders .
  • Gastrointestinal Research: Investigations into serotonin's role in gut-brain signaling have revealed its impact on appetite regulation and metabolic processes, highlighting its relevance in obesity treatment strategies .

Properties

IUPAC Name

3-(2-aminoethyl)-1H-indol-5-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;/h1-2,5-6,12-13H,3-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIGAZPGKJFIAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165186
Record name 5-Hydroxytryptamine hydrochloride
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Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic solid; [Merck Index] Hygroscopic powder; [Alfa Aesar MSDS]
Record name Serotonin hydrochloride
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Solubility

>31.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56463237
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URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

153-98-0, 21591-86-6
Record name Serotonin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indol-5-ol, 3-(2-aminoethyl)-, hydrochloride (1:?)
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URL https://commonchemistry.cas.org/detail?cas_rn=21591-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Serotonin hydrochloride
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Record name 3-(2-Aminoethyl)indol-5-ol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021591866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxytryptamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Serotonin hydrochloride
Source European Chemicals Agency (ECHA)
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Record name SEROTONIN HYDROCHLORIDE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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